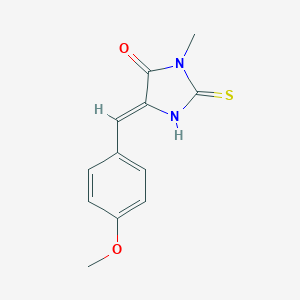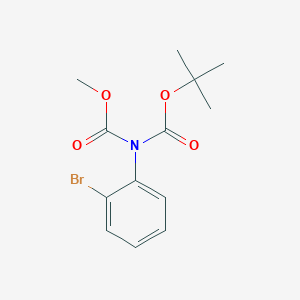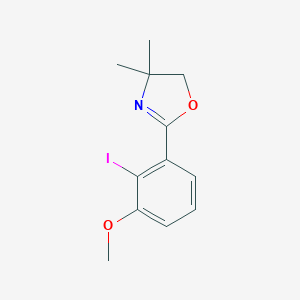
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as MMBIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both imidazole and thioxo groups, which makes it a potential candidate for various applications.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not yet fully understood. However, it is believed that the thioxo group present in 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone plays a crucial role in its antimicrobial and antitumor activity. The thioxo group is known to form strong coordination bonds with metal ions, which may be responsible for its activity.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has a minimal effect on the biochemical and physiological processes of living organisms. This makes it a potential candidate for various applications in the field of biotechnology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its ease of synthesis, which makes it readily available for laboratory experiments. Moreover, its minimal effect on living organisms makes it a safe compound for use in experiments. However, one of the limitations of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its limited solubility in water, which may hinder its application in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One of the areas of research could be the optimization of its synthesis method to improve its yield and purity. Moreover, the mechanism of action of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone could be further studied to understand its activity against various strains of bacteria and cancer cell lines. Additionally, the potential application of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in the field of drug delivery could also be explored.
In conclusion, 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a promising compound that has gained significant attention in the field of scientific research. Its ease of synthesis, minimal effect on living organisms, and potential antimicrobial and antitumor activity make it a potential candidate for various applications. Further research is needed to fully understand its mechanism of action and explore its potential applications.
Métodos De Síntesis
The synthesis of 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to form 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. Moreover, 5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to have antitumor activity against various cancer cell lines.
Propiedades
Nombre del producto |
5-(4-Methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H12N2O2S/c1-14-11(15)10(13-12(14)17)7-8-3-5-9(16-2)6-4-8/h3-7H,1-2H3,(H,13,17)/b10-7- |
Clave InChI |
KCIKHUDZJCKDKB-YFHOEESVSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(C=C2)OC)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({2,4,5-Tris[(carboxymethyl)sulfanyl]-3,6-dioxo-1,4-cyclohexadien-1-yl}sulfanyl)acetic acid](/img/structure/B303346.png)
![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)


